molecular formula C9H8FNO2 B14159964 (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one CAS No. 395-07-3

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one

Katalognummer: B14159964
CAS-Nummer: 395-07-3
Molekulargewicht: 181.16 g/mol
InChI-Schlüssel: SDSXKVZLGFKRJO-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one typically involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted fluorophenyl compounds .

Wissenschaftliche Forschungsanwendungen

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is unique due to its specific combination of a fluorophenyl group and a hydroxyimino group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

395-07-3

Molekularformel

C9H8FNO2

Molekulargewicht

181.16 g/mol

IUPAC-Name

(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H8FNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+

InChI-Schlüssel

SDSXKVZLGFKRJO-IZZDOVSWSA-N

Isomerische SMILES

C/C(=N\O)/C(=O)C1=CC(=CC=C1)F

Kanonische SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.